N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride
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Overview
Description
N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride: is a synthetic organic compound that belongs to the class of sulfonamides It features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride typically involves the following steps:
Formation of Piperidine-3-carboxamide: This can be achieved by reacting piperidine with a suitable carboxylating agent such as ethyl chloroformate, followed by hydrolysis to yield piperidine-3-carboxamide.
Sulfonylation: The piperidine-3-carboxamide is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its structural features make it a candidate for the synthesis of drugs targeting various biological pathways.
Mechanism of Action
The mechanism by which N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride exerts its effects depends on its specific application. In general, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.
Comparison with Similar Compounds
Similar Compounds
- N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride
- N-(Phenylsulfonyl)pyrrolidine-3-carboxamide hydrochloride
- N-(Phenylsulfonyl)morpholine-3-carboxamide hydrochloride
Uniqueness
N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to its analogs, the piperidine ring provides a distinct steric and electronic environment that can affect its interaction with biological targets.
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its versatile chemical properties and potential biological activities make it a valuable tool in the development of new synthetic methodologies and therapeutic agents. Further research into its applications and mechanisms of action will continue to uncover its full potential.
Properties
IUPAC Name |
N-(benzenesulfonyl)piperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c15-12(10-5-4-8-13-9-10)14-18(16,17)11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQNONNYSJYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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